O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE
Description
O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate is an organothiophosphate compound characterized by a thiophosphate ester backbone with ethyl groups at the O,O-positions and a 4-(methylthio)phenyl substituent. Organothiophosphates are widely used as insecticides and acaricides due to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in nervous system function. The methylthio (-SCH₃) group at the para position of the phenyl ring influences its chemical reactivity, bioavailability, and environmental persistence .
Properties
IUPAC Name |
diethoxy-(4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAZLCBHRWRNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062827 | |
| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3070-15-3 | |
| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fensulfothion sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Fensulfothion sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3SY76T4FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthesis of O,O-Diethyl Phosphorochloridothioate
The preparation begins with O,O-diethyl hydrogen thiophosphate (DETP), a commercially available precursor. Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts DETP into the reactive O,O-diethyl phosphorochloridothioate:
This intermediate is moisture-sensitive and requires anhydrous conditions.
Coupling with 4-(Methylthio)Phenol
4-(Methylthio)phenol is synthesized via copper-catalyzed substitution of 4-chlorophenol with sodium methyl mercaptide (NaSMe) in dimethylformamide (DMF). The phenol then reacts with O,O-diethyl phosphorochloridothioate in the presence of a base (e.g., pyridine or triethylamine):
Yields reach 70–75% under refluxing toluene (110°C, 6–8 hours).
Copper-Catalyzed Cross-Coupling of Aryl Halides and Diethylphosphorodithioate
Adaptation of Maleimide Thioamination Protocols
Building on copper-catalyzed thioamination, aryl halides (e.g., 4-bromophenyl methyl sulfide) react with diethylphosphorodithioate in the presence of Cu(I) catalysts. For example, 4-bromophenyl methyl sulfide (10 mmol), diethylphosphorodithioate (12 mmol), CuBr (0.1 equiv), and DMF (20 mL) react at 130°C for 4–24 hours:
This method achieves 65–79% yield, depending on the aryl halide’s reactivity.
Comparative Analysis of Methodologies
The copper-catalyzed method offers higher yields but requires stringent temperature control. Nucleophilic substitution is more straightforward but depends on phenol availability.
Analytical Characterization and Quality Control
Post-synthesis analysis employs:
Purity thresholds exceed 95% for agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethyl ester groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphorothioates.
Scientific Research Applications
Neurobiology
Fensulfothion sulfide is extensively studied for its effects on AChE inhibition, making it a model compound for understanding organophosphate toxicity. Research has focused on:
- Toxicological Studies: Investigating acute and chronic effects of exposure on neurological functions.
- Mechanistic Studies: Exploring how AChE inhibition leads to specific symptoms of poisoning, such as muscle twitching and paralysis.
Pesticide Development
The compound is primarily used in agricultural settings as an insecticide due to its effectiveness against a variety of pests. Its applications include:
- Crop Protection: Effective against common agricultural pests, contributing to increased yields.
- Formulation Development: Research into creating more effective formulations that minimize environmental impact while maximizing pest control.
Environmental Impact Studies
Research has also focused on the environmental fate and degradation pathways of fensulfothion sulfide:
- Persistence and Bioaccumulation: Studies indicate concerns regarding its potential persistence in the environment and bioaccumulation in non-target species .
- Ecotoxicological Assessments: Evaluating the impact on non-target organisms and ecosystems.
Case Study 1: Toxicological Effects on Insects
A study investigated the effects of fensulfothion sulfide on the nervous systems of targeted insect species. The results demonstrated significant AChE inhibition leading to paralysis within hours of exposure, highlighting its potency as an insecticide .
Case Study 2: Environmental Persistence
Research conducted in agricultural runoff areas assessed the persistence of fensulfothion sulfide. The findings indicated that while it effectively controls pest populations, it also poses risks to aquatic ecosystems due to its prolonged presence in water bodies .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to other organophosphorus compounds used as pesticides.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Methylthio (-SCH₃) vs. Sulfinyl (-SO-) vs. Thio (-S-): Fensulfothion’s sulfinyl group increases polarity, enhancing water solubility and soil mobility compared to the methylthio group . Phosphorothioate vs. Phosphorodithioate: Sulprofos and Bolstar contain two sulfur atoms, increasing lipophilicity and resistance to hydrolysis compared to mono-thiophosphates .
Toxicity Profile :
Metabolic Pathways :
Key Research Findings
Environmental Impact :
- Methylthio-substituted compounds exhibit moderate soil adsorption (Koc ~100–500 mL/g), reducing groundwater contamination risk compared to sulfinyl analogs .
Residue Monitoring :
- The EPA regulates metabolites of O-ethyl O-[4-(methylthio)phenyl] thiophosphates due to cholinesterase-inhibiting activity .
Resistance Management :
- Structural modifications (e.g., propyl groups in Sulprofos) delay resistance development in target pests .
Biological Activity
O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate, commonly referred to as fensulfothion, is an organophosphate compound known for its potent biological activity, particularly as an insecticide. This article delves into its biological mechanisms, toxicity, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C11H17O3PS
- CAS Number : 3070-15-3
- Molecular Weight : 270.29 g/mol
- Boiling Point : Approximately 351.7ºC
- Density : 1.22 g/cm³
The compound's structure features a phosphorothioate group linked to a diethyl ester and a 4-(methylthio)phenyl group, which contributes to its unique biological properties.
This compound primarily exerts its biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh) at synapses. The inhibition of AChE leads to:
- Accumulation of Acetylcholine : Excess ACh causes overstimulation of the nervous system.
- Neurological Effects : Symptoms of poisoning include headaches, nausea, muscle twitching, and potentially severe neurological damage.
This mechanism is critical in both agricultural applications for pest control and in studies related to neurotoxicology.
Insecticidal Properties
The compound is primarily used as an insecticide due to its effectiveness against a wide range of pests. Its potency stems from its ability to disrupt cholinergic signaling pathways in insects, leading to paralysis and death.
Toxicity Profile
This compound is classified as highly toxic. The acute toxicity (LD50 values) varies based on the route of exposure. For instance, studies have shown that intraperitoneal administration yields significant toxicity levels:
| Route of Administration | LD50 (mg/kg) |
|---|---|
| Oral | 25 |
| Dermal | 10 |
| Intraperitoneal | 5 |
Long-term exposure can result in chronic neurological effects due to persistent AChE inhibition.
Study on Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits AChE in both insect and mammalian models. One study highlighted that even low concentrations could significantly reduce AChE activity, leading researchers to explore antidotes and detection methods for organophosphate poisoning .
Environmental Impact
Investigations into the environmental persistence of this compound have raised concerns regarding bioaccumulation and ecological toxicity. Studies indicate that it can remain active in soil and water systems for extended periods, affecting non-target organisms .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other organophosphates. Below is a comparison table highlighting its distinct features:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| Methyl Parathion | 298-00-0 | Highly toxic insecticide |
| Chlorpyrifos | 2921-88-2 | Widely used organophosphate |
| Malathion | 121-75-5 | Commonly used against various pests |
| This compound | 3070-15-3 | Unique methylthio substitution enhances potency |
The presence of the methylthio group on the phenyl ring may influence both toxicity profiles and selectivity against certain pests compared to other organophosphates.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves nucleophilic substitution between diethyl chlorothiophosphate and 4-(methylthio)phenol under anhydrous conditions. Optimization strategies include:
- Catalyst selection : Use of triethylamine or pyridine to neutralize HCl byproducts .
- Temperature control : Maintaining temperatures between 0–5°C during the reaction to minimize side reactions .
- Solvent choice : Anhydrous dichloromethane or toluene improves solubility and reaction efficiency .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Answer :
- Mass spectrometry (MS) : EI-MS in positive ion mode provides molecular ion peaks and fragmentation patterns for structural confirmation (e.g., m/z 322 [M+H]) .
- Nuclear Magnetic Resonance (NMR) : H and P NMR are critical for identifying ethyl groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and thiophosphate signals (δ 55–65 ppm for P) .
- Infrared (IR) spectroscopy : Key peaks include P=S (650–750 cm) and P-O-C (950–1050 cm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HS during degradation) .
- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT) aid in understanding the electronic structure and reactivity of this thiophosphate?
- Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
- Electrophilic sites : The thiophosphate group exhibits high electrophilicity (Fukui > 0.1), making it susceptible to nucleophilic attack .
- Hydrolysis mechanism : Simulations show water nucleophilic substitution at phosphorus proceeds via a pentacoordinate transition state with an activation energy of ~25 kcal/mol .
Q. What are the primary degradation pathways of this compound in environmental matrices, and how can its persistence be assessed?
- Answer :
- Photodegradation : UV irradiation (254 nm) in aqueous solutions generates sulfoxide derivatives via oxidation of the methylthio group .
- Hydrolysis : Alkaline conditions (pH > 9) promote cleavage of the P-O-aryl bond, yielding diethyl thiophosphate and 4-(methylthio)phenol .
- Microbial degradation : Soil microbiota (e.g., Pseudomonas spp.) metabolize the compound via oxidative desulfuration, forming toxic oxon analogs .
Q. How does structural modification of the aryl or alkyl groups influence the compound’s bioactivity and selectivity?
- Answer :
- Aryl substitutions : Replacing the methylthio group with nitro (e.g., fenitrothion) increases acetylcholinesterase inhibition by enhancing electrophilicity .
- Alkyl chain effects : Longer ethyl groups (vs. methyl) reduce volatility but decrease water solubility, impacting bioavailability .
Q. What advanced spectroscopic techniques can resolve contradictions in reported data on this compound’s stability?
- Answer :
- Solid-state NMR : Clarifies polymorphic forms affecting stability, such as crystalline vs. amorphous phases .
- X-ray crystallography : Resolves discrepancies in bond lengths (e.g., P-S vs. P-O distances) by providing precise structural data .
- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to identify decomposition thresholds (e.g., >120°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
